molecular formula C17H17N3O5 B5761754 N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No.: B5761754
M. Wt: 343.33 g/mol
InChI Key: DFRZIZSPMMGJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide is a synthetic organic compound with the molecular formula C17H17N3O5 It is characterized by the presence of a nitro group, a phenoxyacetyl group, and a carboximidamide moiety

Preparation Methods

The synthesis of N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base to form 2,3-dimethylphenoxyacetic acid.

    Nitration: The phenoxyacetic acid is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Formation of the carboximidamide: The nitrated intermediate is reacted with an appropriate amine to form the carboximidamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency.

Chemical Reactions Analysis

N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and potential therapeutic targets.

    Medicine: Research into the compound’s pharmacological properties may reveal potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group and phenoxyacetyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide can be compared with other similar compounds, such as:

    N’-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide: This compound has a similar structure but with a different substitution pattern on the phenoxy ring, which may result in different chemical and biological properties.

    N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide: The position of the nitro group is different, which can affect the compound’s reactivity and interactions with molecular targets.

    N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-aminobenzenecarboximidamide:

The uniqueness of N’-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-5-3-8-15(12(11)2)24-10-16(21)25-19-17(18)13-6-4-7-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZIZSPMMGJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.